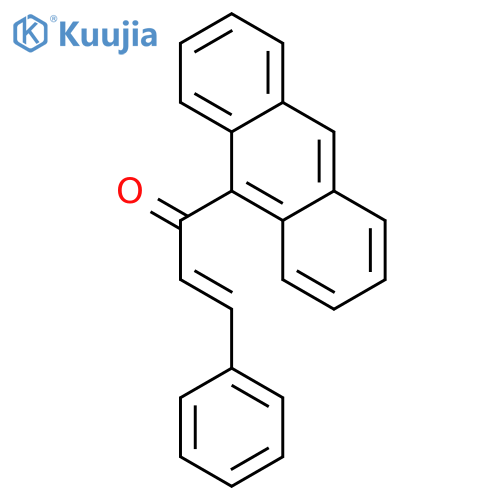Cas no 1564-72-3 (2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-)

1564-72-3 structure
商品名:2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-
- (E)-1-anthracen-9-yl-3-phenylprop-2-en-1-one
- 1-(9-Anthryl)-3-phenyl-2-propen-1-one
- 9-Anthryl-styrylketon
- 9-Anthryl-styryl-keton
- AC1NTT9W
- CHEMBL442345
- NSC281942
- NSC631515
- 1564-72-3
- SCHEMBL11405387
- DTXSID80419792
- 1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
- NSC-631515
- NSC-281942
- (E)-1-(9-anthryl)-3-phenyl-prop-2-en-1-one
-
- インチ: InChI=1S/C23H16O/c24-22(15-14-17-8-2-1-3-9-17)23-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)23/h1-16H/b15-14+
- InChIKey: VRBVYRUYQIRTOW-CCEZHUSRSA-N
- ほほえんだ: C1C2C(=CC3C(C=2C(=O)/C=C/C2C=CC=CC=2)=CC=CC=3)C=CC=1
計算された属性
- せいみつぶんしりょう: 308.12018
- どういたいしつりょう: 308.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- PSA: 17.07
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12137814-1g |
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one |
1564-72-3 | 97% | 1g |
$620 | 2024-07-18 | |
| Alichem | A229000322-1g |
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one |
1564-72-3 | 97% | 1g |
675.80 USD | 2021-06-15 |
2-Propen-1-one,1-(9-anthracenyl)-3-phenyl- 関連文献
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
1564-72-3 (2-Propen-1-one,1-(9-anthracenyl)-3-phenyl-) 関連製品
- 614-47-1(trans-Chalcone)
- 548-39-0(1H-Phenalen-1-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
